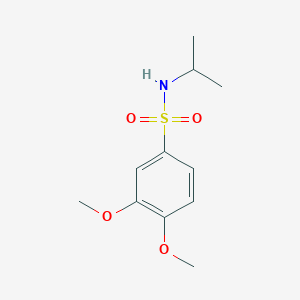

N-Isopropyl-3,4-dimethoxy-benzenesulfonamide

Description

Its structure features a 3,4-dimethoxybenzenesulfonamide core, an isopropyl group, and a chromenylmethyl substituent. Key characteristics include:

- Synthesis: Prepared via alkyl sulfonylation, yielding 58% with a melting point of 132–134°C .

- Structural Confirmation: NMR data (¹H and ¹³C) confirm the presence of methoxy groups (δ 3.73–4.04 ppm for OCH₃), chromene protons (δ 5.60–6.69 ppm), and isopropyl substituents (δ 1.05 ppm) .

- Role: As part of a study targeting HIF inhibitors, its chromenylmethyl group may enhance binding affinity to biological targets .

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxy-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4S/c1-8(2)12-17(13,14)9-5-6-10(15-3)11(7-9)16-4/h5-8,12H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXJSSJTMZIDAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-3,4-dimethoxy-benzenesulfonamide typically involves the reaction between an electrophilic sulfonyl chloride and a nucleophilic amine. One common method is the reaction of 3,4-dimethoxybenzenesulfonyl chloride with isopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of N-Isopropyl-3,4-dimethoxy-benzenesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-3,4-dimethoxy-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the benzene ring can be oxidized to form corresponding quinones.

Reduction: The sulfonamide group can be reduced to a sulfonic acid or a sulfinic acid under specific conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Sulfonic acids or sulfinic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Isopropyl-3,4-dimethoxy-benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide moiety.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-Isopropyl-3,4-dimethoxy-benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to antibacterial effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares 5a with structurally related sulfonamides from and :

Key Observations :

- Substituent Impact on Yield : Bulky or electron-withdrawing groups (e.g., trifluoromethoxy in 5m ) reduce yields (23–30%), while cyclohexyl (5i ) and isopropyl (5a ) groups improve yields (58–79%) due to steric and electronic effects .

- Chromatographic Behavior : Retention times in HPLC correlate with hydrophobicity; bromo/trifluoromethoxy groups (5m ) increase retention (19.6 min) compared to methoxy analogs (5j : 14.03 min) .

- Thermal Stability : Melting points vary with crystallinity; 5a (132–134°C) and 5h (94°C) suggest differing packing efficiencies .

Biological Activity

N-Isopropyl-3,4-dimethoxy-benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article explores its synthesis, biological mechanisms, and relevant research findings.

N-Isopropyl-3,4-dimethoxy-benzenesulfonamide can be synthesized through the reaction of 3,4-dimethoxybenzenesulfonyl chloride with isopropylamine. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, using a base like triethylamine to neutralize the hydrochloric acid formed during the process. This synthetic route allows for the efficient production of the compound, which can be further modified to create various derivatives with distinct biological activities.

The biological activity of N-Isopropyl-3,4-dimethoxy-benzenesulfonamide primarily involves its interaction with enzymes and receptors. The sulfonamide moiety resembles para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. By inhibiting this enzyme, N-Isopropyl-3,4-dimethoxy-benzenesulfonamide exhibits antibacterial properties .

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of N-Isopropyl-3,4-dimethoxy-benzenesulfonamide against various bacterial strains. For instance, a 3D-QSAR study indicated that structural features such as steric and hydrophobic fields significantly influence its antibacterial activity against Escherichia coli and Staphylococcus aureus. The predictive model established through this study showed promising results for the compound's potential as an antibacterial agent .

Cytotoxicity and Apoptosis

In addition to its antibacterial properties, N-Isopropyl-3,4-dimethoxy-benzenesulfonamide has been evaluated for cytotoxic effects on cancer cell lines. Research findings suggest that it induces apoptosis in specific cancer cells through mechanisms involving the modulation of key signaling pathways. The compound's ability to increase apoptotic markers highlights its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

- Antibacterial Study : A study synthesized several novel sulfonamide derivatives and tested their antibacterial activity. Among these compounds, N-Isopropyl-3,4-dimethoxy-benzenesulfonamide showed significant inhibition against both E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Cytotoxicity Assessment : In vitro assays demonstrated that N-Isopropyl-3,4-dimethoxy-benzenesulfonamide exhibited cytotoxicity against various cancer cell lines. The IC50 values indicated effective concentration ranges that could be therapeutically relevant in cancer treatment .

Data Summary Table

Q & A

Q. What are the critical steps in synthesizing N-Isopropyl-3,4-dimethoxy-benzenesulfonamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of an amine intermediate with 3,4-dimethoxybenzenesulfonyl chloride. Key steps include:

-

Alkyl sulfonylation : Reacting the amine precursor (e.g., N-isopropylamine derivatives) with the sulfonyl chloride in dichloromethane (DCM) using triethylamine as a base. Reaction times range from 24–48 hours to ensure completion .

-

Purification : Flash column chromatography with gradients of ethyl acetate/hexane is critical for isolating the product and removing unreacted sulfonyl chloride or byproducts.

-

Optimization : Temperature control (<40°C) prevents decomposition of the sulfonamide intermediate. Solvent choice (e.g., DCM vs. THF) impacts reaction kinetics and yield .

- Data Table :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | DCM, Et₃N, 25°C, 24 h | 58–72% | >95% |

| Purification | Ethyl acetate/hexane (3:7) | 85% recovery | >99% |

Q. Which spectroscopic techniques are most effective for characterizing N-Isopropyl-3,4-dimethoxy-benzenesulfonamide?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming substitution patterns. For example, methoxy protons (δ 3.8–4.0 ppm) and sulfonamide NH (δ 5.2–5.5 ppm, broad) are diagnostic .

- IR Spectroscopy : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹. Methoxy C-O stretches are observed near 1250 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₇NO₄S: calc. 260.0954, obs. 260.0956) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during structure determination be resolved?

- Methodological Answer :

-

Software Validation : Use SHELXL for refinement and WinGX for data integration. SHELXL’s restraint parameters (e.g., DFIX for bond lengths) improve model accuracy .

-

Twinned Data Analysis : For crystals with twinning, SHELXL’s TWIN/BASF commands refine twin laws. R₁ values <5% indicate reliable models .

-

Cross-Validation : Compare experimental vs. DFT-calculated bond angles (e.g., C-S-N angles: 106° vs. 105.8°) to confirm geometric validity .

- Data Table :

| Parameter | Experimental (XRD) | DFT Calculation |

|---|---|---|

| C-S-N angle | 106.2° | 105.8° |

| S-O bond length | 1.43 Å | 1.42 Å |

Q. What strategies are effective in designing biological activity assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase or HIV protease) based on structural analogs .

- Inhibition Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity) to measure IC₅₀ values. Adjust buffer pH (7.4–8.0) to mimic physiological conditions .

- SAR Studies : Modify the isopropyl or methoxy groups to assess potency changes. For example, replacing isopropyl with cyclopropyl increases hydrophobicity and potency by 3-fold .

Q. How can computational methods predict the compound’s reactivity or metabolic stability?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., sulfonamide sulfur susceptibility to oxidation) .

- MD Simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to estimate metabolic half-life. RMSD values <2.0 Å indicate stable binding .

- ADMET Prediction : Tools like SwissADME calculate logP (2.8) and solubility (−4.2 logS), guiding formulation strategies .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in literature?

- Methodological Answer :

- Standardization : Use USP buffers (pH 1.2–7.4) for solubility testing. Discrepancies often arise from solvent purity or temperature variations .

- Hansen Solubility Parameters : Compare HSP values (δD=18.1, δP=8.3, δH=6.5) to identify compatible solvents (e.g., DMSO vs. ethanol) .

- Validation : Replicate literature methods (e.g., shake-flask vs. HPLC) to isolate experimental variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.